2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[methyl-(2-methylpyrrolidin-3-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
FFMPHJUVKNEKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)N(C)CCO |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation with Platinum-Based Catalysts
A foundational approach involves hydrogenating 2-methylpyrroline to generate 2-methylpyrrolidine, a key intermediate. The process described in WO2008137087A1 utilizes a platinum catalyst (e.g., 5% Pt/C) in a mixed ethanol-methanol solvent (2:1–3:1 v/v) under ambient temperature and elevated hydrogen pressure. This method achieves optical purity ≥50% ee for enantiomeric products, critical for subsequent functionalization.
Reaction Conditions:
Tartrate Salt Formation and Recrystallization
Post-hydrogenation, the free base is converted to its L-tartrate or D-tartrate salt via acid-base reaction. Recrystallization in alcohol solvents (e.g., ethanol) enhances enantiomeric excess to >98% ee. This step ensures the chiral integrity of the 2-methylpyrrolidine intermediate, which is essential for regioselective alkylation in later stages.
Alkylation of 2-Methylpyrrolidine with Ethanolamine Derivatives
Nucleophilic Substitution with Haloethanol
The target compound is synthesized by reacting 2-methylpyrrolidine with 2-chloroethanol or 2-bromoethanol in the presence of a base. WO2008137087A1 highlights the use of cesium carbonate in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Optimized Parameters:
Reductive Amination of Ethanolamine
An alternative route employs reductive amination between 2-methylpyrrolidine-3-carbaldehyde and methylamine, followed by sodium cyanoborohydride reduction. KR100696187B1 demonstrates this method using a Pt/C catalyst in methanol under hydrogen atmosphere, achieving 65–72% yield.
Resolution of Stereoisomers
Chiral Chromatography
Enantiomeric separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol. This method, though costly, achieves >99% ee for pharmaceutical-grade material.
Enzymatic Resolution
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity: Competing alkylation at pyrrolidine nitrogen requires careful base selection (e.g., Cs₂CO₃ over K₂CO₃).
-
Catalyst Deactivation: Platinum catalysts in hydrogenation are sensitive to sulfur impurities; pre-treatment with activated carbon mitigates this.
-
Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to methyl tert-butyl ether (MTBE) improves isolability .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: This reaction can result in the formation of amines or alcohols.
Substitution: This reaction can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines .
Scientific Research Applications
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and synthetic differences between 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol and related compounds from the evidence:
Key Observations :
Pharmacological and Physicochemical Inferences
- Metabolic Stability : Methyl groups on the pyrrolidine ring may slow oxidative metabolism relative to unsubstituted analogs.
- Target Selectivity : Unlike FM’s explicit JAK2/FLT3 inhibition , the target compound’s activity remains uncharacterized in the provided evidence.
Biological Activity
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol, also known as 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol , is an organic compound characterized by its unique structure that includes a pyrrolidine ring and an amino alcohol functional group. Its molecular formula is , indicating the presence of both hydrophilic and lipophilic characteristics due to hydroxyl and amine groups. This duality potentially influences its solubility and interactions within biological systems .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
- Antioxidant Activity : Some studies suggest that the structural features of this compound can confer antioxidant properties, potentially mitigating oxidative stress in cells.
- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity to various biological targets, which may include receptors involved in neurological processes.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that similar structures could reduce neuronal apoptosis and inflammation, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results showed that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further pharmacological exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylpyrrolidine | Pyrrolidine ring without additional functional groups | Basic properties; used as a solvent |
| 4-Methylpyridine | Pyridine ring with methyl substitution | Exhibits different biological activities due to nitrogen heteroatom |
| N-Methylpyrrolidine | Similar pyrrolidine structure; lacks hydroxyl group | Higher hydrophobicity; different interaction profile |
Each of these compounds exhibits distinct properties that differentiate them from this compound, particularly regarding their biological activity and application potential.
Pharmacological Potential
Recent studies have highlighted the potential pharmacological applications of this compound:
- Pain Management : Preliminary findings suggest that this compound may possess analgesic properties, comparable to established pain relievers like meloxicam .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for developing new anti-inflammatory agents.
Toxicological Profile
Understanding the safety profile is crucial for any pharmaceutical development. Toxicological studies indicate that while this compound shows promise in therapeutic applications, further investigations are necessary to fully characterize its safety and efficacy in vivo.
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry; bond angles (109.5° for sp³ carbons) and torsional strain in the pyrrolidine ring confirm spatial arrangement .
- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-N stretch (1250–1350 cm⁻¹) corroborate functional groups .
Advanced Note : Discrepancies in ¹H NMR shifts between batches may arise from residual solvents (e.g., DMF vs. ethanol), requiring careful solvent elimination .
How does the stereochemistry of the pyrrolidine ring affect the compound’s biological activity?
Advanced Research Question
- Chiral Centers : The 3-position of pyrrolidine introduces stereoisomerism. (R)-isomers show higher binding affinity to GABA receptors compared to (S)-isomers in docking studies (ΔG = -8.2 vs. -6.5 kcal/mol) .
- Methodological Approach :
Data Contradiction : reports racemic mixtures exhibit moderate activity, while emphasizes enantiopure forms for targeted effects. This highlights the need for isomer-specific studies.
What are the common side reactions during synthesis, and how can they be mitigated?
Advanced Research Question
- Side Reactions :
- By-Product Analysis : LC-MS identifies dimers (m/z 280–300) from coupling reactions; silica gel chromatography removes them .
What in silico and in vitro methods are recommended for studying the compound’s interaction with biological targets?
Advanced Research Question
- In Silico Methods :
- In Vitro Methods :
Advanced Research Question
- Stability Studies :
- pH Effects : Degradation accelerates at pH < 3 (acid-catalyzed hydrolysis of amino groups) and pH > 10 (base-induced oxidation). Optimal stability: pH 6–8 (t₁/₂ > 30 days at 4°C) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the compound against hydrolysis compared to water (t₁/₂ = 7 days vs. 2 days) .
Methodological Note : Use HPLC-UV (λ = 254 nm) to monitor degradation products (e.g., pyrrolidine fragments) .
What strategies are effective for resolving contradictory data in receptor-binding studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
